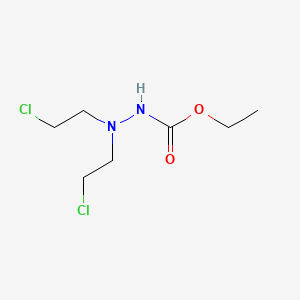
Carbazic acid, 3,3-bis(2-chloroethyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbazic acid, 3,3-bis(2-chloroethyl)-, ethyl ester is a chemical compound with the molecular formula C7H14Cl2N2O2. It is known for its unique structure, which includes two chloroethyl groups attached to the carbazic acid moiety. This compound is utilized in various chemical and industrial applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbazic acid, 3,3-bis(2-chloroethyl)-, ethyl ester typically involves the reaction of carbazic acid with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Carbazic acid, 3,3-bis(2-chloroethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ester into corresponding alcohols or amines, typically using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted compounds with various functional groups .
Scientific Research Applications
Carbazic acid, 3,3-bis(2-chloroethyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbazic acid, 3,3-bis(2-chloroethyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. These interactions can disrupt normal cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Carbazic acid, 3,3-bis(2-chloroethyl)-, methyl ester
- Carbazic acid, 3,3-bis(2-chloroethyl)-, propyl ester
- Carbazic acid, 3,3-bis(2-chloroethyl)-, butyl ester
Uniqueness
Carbazic acid, 3,3-bis(2-chloroethyl)-, ethyl ester is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester variant may exhibit different physical and chemical properties, making it suitable for specific applications .
Properties
CAS No. |
77944-95-7 |
|---|---|
Molecular Formula |
C7H14Cl2N2O2 |
Molecular Weight |
229.10 g/mol |
IUPAC Name |
ethyl N-[bis(2-chloroethyl)amino]carbamate |
InChI |
InChI=1S/C7H14Cl2N2O2/c1-2-13-7(12)10-11(5-3-8)6-4-9/h2-6H2,1H3,(H,10,12) |
InChI Key |
SPENQMHGOSGLRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















